molecular formula C5H10N4S B114596 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 154200-56-3

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B114596
M. Wt: 158.23 g/mol
InChI Key: UKHPTMIZKBTYKD-UHFFFAOYSA-N
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Description

The compound 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are also recognized for their low toxicity, making them promising candidates for the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions . Another environmentally benign method for synthesizing similar compounds involves I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free method exhibiting excellent substrate tolerance and scalability .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic and theoretical methods. For example, the crystal structure of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, was determined by single-crystal X-ray analysis, and its stability was confirmed through thermodynamic calculations . The structure of another derivative, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was elucidated by X-ray crystallography, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be explored through their ability to undergo further chemical transformations. For instance, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol was used as a precursor to synthesize various compounds with potential antimicrobial and antitubercular activities by reacting with aromatic aldehydes and undergoing cyclo-condensation reactions . The Schiff base formation is another common reaction, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their solubility in organic solvents, melting points, and stability. These properties are typically investigated using methods such as NMR spectroscopy, mass spectrometry, and thermogravimetric analysis. For example, the synthesized compounds in one study were confirmed by physical parameters like melting point and spectroscopic methods . Another study synthesized derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and investigated their physical and chemical properties according to the State Pharmacopoeia of Ukraine .

Scientific Research Applications

Antimicrobial and Antifungal Activities

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that various derivatives of this compound, synthesized through different methods, demonstrate good or moderate antimicrobial activity against a range of pathogens, making them promising candidates for the development of new antimicrobial agents (Bayrak et al., 2009); (Kravchenko et al., 2017).

Synthesis and Structural Features

The synthesis and exploration of the structural features of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol derivatives have been a focus in recent research. These studies involve the synthesis of new derivatives and an examination of their physical and chemical properties. This work is foundational for further exploration of these compounds in various biological applications (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

A novel application of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is in the field of corrosion inhibition, particularly for metals like copper. Studies have demonstrated that derivatives of this compound can significantly inhibit corrosion in specific environments, such as in saline solutions. This finding opens new avenues for using these compounds in industrial and engineering applications to protect metals from corrosion (Chauhan et al., 2019).

Potential Pharmacological Applications

Several studies have explored the potential pharmacological applications of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol derivatives. These compounds have been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. This broad spectrum of biological activity makes them candidates for further pharmacological research and potential drug development (Ovsepyan et al., 2018).

properties

IUPAC Name

4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHPTMIZKBTYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Galbiati - 2021 - air.unimi.it
Untitled Page 1 Page 2 Page 3 UNIVERSITÀ DEGLI STUDI DI MILANO PhD in Chemistry, XXXIII cycle Department of Pharmaceutical Sciences DESIGN AND SYNTHESIS OF NOVEL …
Number of citations: 0 air.unimi.it

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